Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as hydrazines and β-diketones.
Halogenation: Chlorination steps are employed to introduce chlorine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Esterification: The final step usually involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group.
Reduction: Reduction reactions can reduce the chlorine atoms to hydrogen atoms.
Substitution: Substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the chlorine atom at the 7-position.
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the chloromethyl group at the 5-position.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development may uncover additional uses and benefits of this intriguing molecule.
Properties
IUPAC Name |
ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-3-18-11(17)9-6(2)15-16-8(13)4-7(5-12)14-10(9)16/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRPZUWPFDFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1C)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.